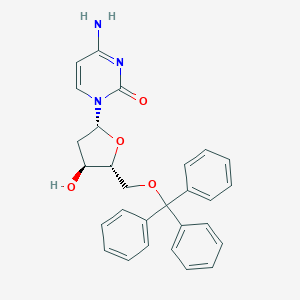

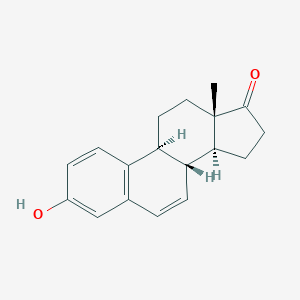

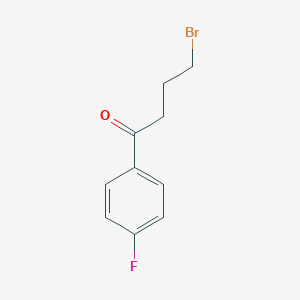

![molecular formula C7H14N2 B104205 2-甲基辛氢吡咯并[3,4-c]吡咯 CAS No. 86732-28-7](/img/structure/B104205.png)

2-甲基辛氢吡咯并[3,4-c]吡咯

描述

The compound of interest, 2-Methyloctahydropyrrolo[3,4-c]pyrrole, is a derivative of the pyrrolopyrrole class, which is a group of compounds known for their diverse applications in organic electronics and potential in medicinal chemistry. Although the provided papers do not directly discuss 2-Methyloctahydropyrrolo[3,4-c]pyrrole, they offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of hexahydropyrrolo[2,3-b]indoles, which are structurally related to 2-Methyloctahydropyrrolo[3,4-c]pyrrole, involves a multi-step process starting from indolin-3-one and includes a Horner-Wadsworth-Emmons reaction followed by reductive cyclization . Similarly, tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles are synthesized using a one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione, with p-toluenesulfonic acid as a catalyst . These methods highlight the potential for creating diverse derivatives through functionalization and cyclization reactions, which could be applicable to the synthesis of 2-Methyloctahydropyrrolo[3,4-c]pyrrole.

Molecular Structure Analysis

The molecular structure of pyrrolopyrrole derivatives is characterized by their bicyclic ring systems. For instance, hexahydro-2H-thieno[2,3-c]pyrrole derivatives exhibit a polar bicyclic scaffold with single diastereomers, as confirmed by X-ray diffraction studies . The structure of 2-Methyloctahydropyrrolo[3,4-c]pyrrole would likely share similar conformational properties, with potential for generating libraries of 3D-shaped molecules.

Chemical Reactions Analysis

Pyrrolopyrrole derivatives undergo various chemical reactions that enhance their utility in organic synthesis. For example, pyrrolo[1,2-a]quinoline derivatives are formed from 2-methylquinolines, aldehydes, and alkynoates via a catalyst-free dehydration/[3 + 2] cycloaddition . Additionally, dihydropyrano[3,2-b]pyrrol-5-ones are synthesized through N-heterocyclic carbene-catalyzed [3+3] annulations . These reactions demonstrate the reactivity of the pyrrolopyrrole core and suggest possible pathways for modifying 2-Methyloctahydropyrrolo[3,4-c]pyrrole.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrrole derivatives are influenced by their substitution patterns. For instance, tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles display strong blue fluorescence and high quantum yields of fluorescence, with potential for optoelectronic applications . The presence of electron-withdrawing or electron-donating substituents can significantly alter the optical properties of these compounds . The properties of 2-Methyloctahydropyrrolo[3,4-c]pyrrole would be expected to vary depending on its specific substituents and molecular conformation.

科学研究应用

合成和结构研究

合成过程: 2-甲基辛氢吡咯并[3,4-c]吡咯已通过从1-甲基吡咯-3,4-二羧酸的多步合成过程合成。这种合成有助于理解化学中的双环环系统(Ohnmacht et al., 1983)。

碳-13核磁共振研究: 对2-甲基辛氢吡咯并[3,4-c]吡咯进行了详细的碳-13核磁共振研究,有助于完全确定该化合物的化学位移。这项研究对于理解分子结构在不同化学环境中的行为至关重要(Ohnmacht et al., 1983)。

在制药和材料中的应用

制药和光电材料: 吡咯化合物,包括2-甲基辛氢吡咯并[3,4-c]吡咯,在制药和光电材料中展示了广泛的应用。它们作为天然产物中间体的实用性已经激发了寻找吡咯化合物高效合成方法的新努力(Khajuria et al., 2016)。

抗真菌活性: 与2-甲基辛氢吡咯并[3,4-c]吡咯密切相关的二氢吡咯衍生物已经显示出对各种真菌物种的显著体外抗真菌活性。这表明可能在开发新的抗真菌药物中使用(Dabur et al., 2005)。

杀虫效果

- 储藏害虫控制: 吡咯衍生物已经被评估其对储藏害虫的杀虫效果。这些化合物显示出不同程度的有效性,表明它们有潜力作为对抗这类害虫的新型控制工具(Boukouvala et al., 2019)。

电化学和光学应用

电致变色应用: 含有吡咯环的席夫碱衍生物,包括2-甲基辛氢吡咯并[3,4-c]吡咯类似物,已被用于其电致变色应用的研究。这些化合物的寡聚体在电化学和光学技术中显示出潜力(Kaya et al., 2014)。

对映选择性电极: 从手性吡咯单体合成的聚合物已被用于对非手性有机分子的电化学还原。这项研究为在分析化学中开发对映选择性电极开辟了新途径(Schwientek et al., 1999)。

安全和危害

属性

IUPAC Name |

5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-9-4-6-2-8-3-7(6)5-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQURLNGUWNDBIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CNCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514019 | |

| Record name | 2-Methyloctahydropyrrolo[3,4-c]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyloctahydropyrrolo[3,4-c]pyrrole | |

CAS RN |

86732-28-7 | |

| Record name | 2-Methyloctahydropyrrolo[3,4-c]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

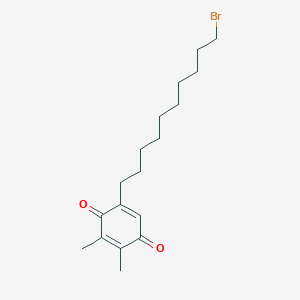

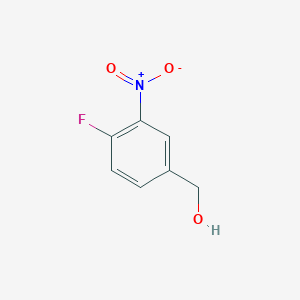

![Thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B104155.png)